synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
An In-depth Technical Guide to the Synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
Abstract
This technical guide provides a comprehensive overview of the , a significant compound in analytical chemistry and biomedical research. The document details the chemical principles, a step-by-step experimental protocol, and the analytical characterization of the final product. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the causality behind experimental choices, ensuring a reproducible and reliable synthetic methodology.
Introduction and Significance
N,N-Diethyl-N'-1-naphthylethylenediamine, and its oxalate salt, are crucial reagents with diverse applications. Historically, related compounds like N-(1-Naphthyl)ethylenediamine have been integral to the Griess test for the quantitative analysis of nitrates and nitrites in various samples, including water and biological fluids.[1] The diethyl derivative has been specifically utilized in the detection of nitrotyrosine and aminotyrosine residues in peptides and proteins, as well as in the photometric determination of antiepileptic drugs.[2][3][4] Its ability to form charge-transfer complexes contributes to its utility in these analytical methods.[2] In the pharmaceutical industry, derivatives of N-(1-Naphthyl)ethylenediamine are explored for their potential in drug formulation and development, particularly in enhancing the solubility and stability of therapeutic agents.[5]
The oxalate salt form of N,N-Diethyl-N'-1-naphthylethylenediamine enhances its stability and handling properties, making it a preferred form for laboratory use.[2] This guide will focus on a robust and accessible synthetic route to this important compound.
Synthetic Strategy: A Mechanistic Perspective
The synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine typically proceeds via a nucleophilic substitution reaction. The core of this transformation involves the formation of a new carbon-nitrogen bond between a naphthylamine derivative and a diethylaminoethyl moiety. A common and effective approach is the alkylation of 1-naphthylamine with a suitable diethylaminoethyl halide.
An alternative, though potentially more complex, strategy could involve reductive amination.[6][7][8][9] This would entail reacting 1-naphthylamine with a suitable aldehyde followed by in-situ reduction. However, the direct alkylation method is often more straightforward for this specific target molecule.
This guide will detail the direct alkylation route, reacting 1-naphthylamine with 2-diethylaminoethyl chloride, followed by conversion to the oxalate salt. This method is chosen for its reliability and the commercial availability of the starting materials.
Diagram 1: Overall Synthetic Pathway
Caption: Synthetic route from 1-naphthylamine to the target oxalate salt.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the .
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Naphthylamine | 134-32-7 | C₁₀H₉N | 143.19 |
| 2-Diethylaminoethyl chloride hydrochloride | 869-24-9 | C₆H₁₅Cl₂N | 172.10 |
| Sodium Carbonate (anhydrous) | 497-19-8 | Na₂CO₃ | 105.99 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
| Oxalic Acid (dihydrate) | 6153-56-6 | C₂H₂O₄·2H₂O | 126.07 |
| Acetone | 67-64-1 | C₃H₆O | 58.08 |
Synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine (Free Base)
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-naphthylamine (10.0 g, 69.8 mmol), anhydrous sodium carbonate (18.5 g, 174.6 mmol), and N,N-Dimethylformamide (DMF, 100 mL).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-diethylaminoethyl chloride hydrochloride (12.0 g, 69.8 mmol).
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain for 12-16 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. Extract the aqueous layer three times with 100 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash twice with 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude free base as an oil.
Diagram 2: Experimental Workflow for Free Base Synthesis
Caption: Workflow for the synthesis of the free base intermediate.
Formation and Purification of the Oxalate Salt
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Salt Formation: Dissolve the crude N,N-Diethyl-N'-1-naphthylethylenediamine free base in 150 mL of acetone. In a separate beaker, dissolve oxalic acid dihydrate (8.8 g, 69.8 mmol) in 50 mL of warm acetone.
-
Precipitation: Slowly add the oxalic acid solution to the stirred solution of the free base. A precipitate should form.
-
Crystallization: Stir the mixture at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold acetone.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Analytical Characterization
The final product, N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, should be a white to off-white crystalline powder.[10]
| Property | Expected Value |
| Molecular Formula | C₁₈H₂₄N₂O₄ |
| Molecular Weight | 332.39 g/mol [2][11] |
| Melting Point | Approximately 167 °C (with decomposition)[10] |
| Solubility | Soluble in DMSO and Methanol[3][4] |
| Appearance | White to slightly brown crystalline powder[10] |
Further characterization can be performed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry: To confirm the molecular weight.
-
Purity Analysis (HPLC): To determine the purity of the final compound.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12] Handle the reagents in a well-ventilated fume hood.[12]
Reagent Hazards:
-
1-Naphthylamine: A suspected carcinogen. Handle with extreme care.
-
DMF: A skin and eye irritant.
-
Oxalic Acid: Toxic and corrosive.
Emergency Procedures:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[12]
-
Skin Contact: Immediately wash with soap and plenty of water.[12]
-
Eye Contact: Rinse with water for at least 15 minutes and seek medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the . By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can reliably produce this valuable compound for a variety of analytical and research applications. The emphasis on safety and proper handling is paramount to ensure a safe and successful synthesis.
References
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N-(1-Naphthyl)ethylenediamine - Wikipedia. (URL: [Link])
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N-(1-Naphthyl)ethylenediamine dihydrochloride - Sciencemadness Wiki. (2023-07-31). (URL: [Link])
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Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01). (URL: [Link])
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
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N-(1-Naphthyl)ethylenediamine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2013-12-23). (URL: [Link])
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Reagents Required - Turner Designs. (URL: [Link])
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N-1-Naphthylethylenediamine dihydrochloride | C12H16Cl2N2 | CID 15106 - PubChem. (URL: [Link])
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N,N-Diethyl-N-1-naphthylethylenediamine - Wet Lab Solutions. (URL: [Link])
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23.4: Preparation of Amines via Reductive Amination - Chemistry LibreTexts. (2019-06-05). (URL: [Link])
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bioassay of n-(1-naphthyl)ethylenediamine dihydrochloride for possible carcinogenicity - National Toxicology Program. (URL: [Link])
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